4-Methyl-3-propylpyridin-2-amine

Antiproliferative Breast Cancer Regioisomer Comparison

4-Methyl-3-propylpyridin-2-amine (CAS 179555-34-1) is a heterocyclic organic compound belonging to the 2-aminopyridine class, characterized by a methyl group at the 4-position, a propyl group at the 3-position, and a primary amine at the 2-position of the pyridine ring. Its molecular formula is C9H14N2 with a molecular weight of approximately 150.22 g/mol.

Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
CAS No. 179555-34-1
Cat. No. B067252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3-propylpyridin-2-amine
CAS179555-34-1
Synonyms2-Pyridinamine,4-methyl-3-propyl-(9CI)
Molecular FormulaC9H14N2
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCCCC1=C(C=CN=C1N)C
InChIInChI=1S/C9H14N2/c1-3-4-8-7(2)5-6-11-9(8)10/h5-6H,3-4H2,1-2H3,(H2,10,11)
InChIKeyVDDSEXZTYYRHRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-3-propylpyridin-2-amine (CAS 179555-34-1): A Strategic 2-Aminopyridine Building Block for Medicinal Chemistry and KRAS-Targeted Oncology


4-Methyl-3-propylpyridin-2-amine (CAS 179555-34-1) is a heterocyclic organic compound belonging to the 2-aminopyridine class, characterized by a methyl group at the 4-position, a propyl group at the 3-position, and a primary amine at the 2-position of the pyridine ring [1]. Its molecular formula is C9H14N2 with a molecular weight of approximately 150.22 g/mol [1]. This compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly in the development of KRAS G12C inhibitors for oncology applications [2]. Its unique substitution pattern differentiates it from other 2-aminopyridine regioisomers and analogs, enabling distinct reactivity and biological activity profiles that are critical for targeted drug discovery programs.

Why Generic 2-Aminopyridines Cannot Replace 4-Methyl-3-propylpyridin-2-amine in High-Value Synthetic Routes


The 4-methyl-3-propyl substitution pattern on the pyridine ring confers distinct physicochemical and biological properties that cannot be replicated by other 2-aminopyridine regioisomers or analogs. For instance, the regioisomer 4-methyl-2-propylpyridin-3-amine (CAS 1879548-94-3) differs fundamentally in the position of the amine group, leading to altered basicity, hydrogen-bonding capacity, and steric interactions with biological targets . Furthermore, 2-aminopyridines lacking the 4-methyl group exhibit significantly reduced potency against nitric oxide synthases (NOS), with 4-methyl substitution enhancing inhibition across all three NOS isoforms by up to an order of magnitude . Generic substitution with other 2-aminopyridine derivatives in synthetic routes to KRAS inhibitors would therefore compromise reaction yields, intermediate stability, and ultimately the biological activity of the final drug candidates.

Quantitative Differentiation of 4-Methyl-3-propylpyridin-2-amine: Evidence-Based Selection Criteria


Comparative Antiproliferative Activity in MCF-7 Breast Cancer Cells: A Regioisomeric Benchmark

4-Methyl-3-propylpyridin-2-amine exhibits quantifiable antiproliferative activity against human MCF-7 breast adenocarcinoma cells, as demonstrated by a standardized MTT assay following 72-hour exposure [1]. While the exact IC50 value is not publicly disclosed, the compound's activity has been benchmarked against a reference compound with an IC50 of approximately 10 µM under identical assay conditions [1]. In contrast, its regioisomer 4-methyl-2-propylpyridin-3-amine (CAS 1879548-94-3) shows no reported antiproliferative activity in the same assay system . This regioisomer-specific activity profile underscores the critical role of the amine position at C2 versus C3 in determining biological efficacy.

Antiproliferative Breast Cancer Regioisomer Comparison

Strategic Utility in KRAS G12C Inhibitor Synthesis: Validated Intermediate Status

4-Methyl-3-propylpyridin-2-amine is explicitly validated as a key synthetic intermediate in the preparation of 2-isopropyl-4-methylpyridin-3-amine, a critical building block for KRAS G12C inhibitor drugs targeting pancreatic, colorectal, and lung cancers [1]. This is formally documented in a 2022 patent application (US20220259150A1), which describes a scalable, cost-effective method utilizing this compound [1]. In contrast, the structurally similar 2-isopropyl-4-methylpyridin-3-amine (CAS 1698293-93-4) is the final product of this synthetic route, not the versatile intermediate . The target compound's unique 3-propyl substitution enables subsequent functionalization steps that are not accessible with other 4-methylpyridin-2-amine derivatives.

KRAS G12C Inhibitor Oncology Synthetic Intermediate

Comparative Physicochemical Properties: Calculated Metrics for Formulation and Purification

Calculated physicochemical properties reveal key differences between 4-methyl-3-propylpyridin-2-amine and its closest regioisomer, 4-methyl-2-propylpyridin-3-amine. The target compound possesses a topological polar surface area (TPSA) of 38.91 Ų, a consensus LogP of approximately 2.2, and a calculated pKa of approximately 8.5 for the aminopyridine system [1]. Its regioisomer exhibits a TPSA of 38.91 Ų as well, but a slightly higher consensus LogP of approximately 2.3 and a distinct basicity profile due to the different amine position . The target compound has 1 hydrogen bond donor, 2 hydrogen bond acceptors, and 2 rotatable bonds, with an exact mass of 150.115698 g/mol [2]. These properties directly influence solubility, permeability, and chromatographic behavior, impacting downstream purification and formulation steps.

Physicochemical ADME Formulation

Class-Level Inference: Potential for Selective nNOS Inhibition Based on 2-Aminopyridine Scaffold

2-Aminopyridine derivatives with a 4-methyl substituent are established as potent inhibitors of human neuronal nitric oxide synthase (nNOS), a target for neurodegenerative diseases [1]. A closely related analog, 6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine dihydrochloride, exhibits K_i values of 46 nM (rat nNOS) and 48 nM (human nNOS), with 388-fold selectivity over eNOS and 135-fold over iNOS [1]. Another analog, 4-methyl-6-(3-(methylamino)propyl)pyridin-2-amine, has been co-crystallized with human nNOS (PDB: 7TS7), revealing key hydrophobic interactions between the 4-methyl group and Met336 [2]. While 4-methyl-3-propylpyridin-2-amine itself lacks direct nNOS inhibition data, its possession of the critical 4-methyl-2-aminopyridine pharmacophore suggests it may serve as a valuable scaffold for developing novel nNOS inhibitors with improved selectivity profiles.

nNOS Inhibition Neuroscience Scaffold Hopping

Supply Chain and Regulatory Status: A Differentiating Factor in Procurement

The global market for 4-methyl-3-propylpyridin-2-amine is distinct from its analogs due to its specific CAS registry number (179555-34-1) and its classification under the Globally Harmonized System (GHS) . This compound is commercially available from several specialized chemical suppliers, with the market report indicating regional availability across Europe, Asia, and North America [1]. In contrast, the regioisomer 4-methyl-2-propylpyridin-3-amine (CAS 1879548-94-3) has a different CAS number and potentially different regulatory and supply chain profiles . The unique CAS number ensures unambiguous identification and facilitates compliance with international chemical regulations, such as REACH and TSCA, thereby reducing procurement risks.

Supply Chain Regulatory Procurement

High-Value Application Scenarios for 4-Methyl-3-propylpyridin-2-amine in Drug Discovery and Development


Synthesis of KRAS G12C Inhibitor Intermediates for Targeted Oncology

As documented in US Patent Application US20220259150A1, 4-methyl-3-propylpyridin-2-amine is a key starting material in a scalable, cost-effective synthetic route to 2-isopropyl-4-methylpyridin-3-amine, a critical building block for KRAS G12C inhibitors [1]. This application is directly relevant to pharmaceutical companies and contract research organizations (CROs) developing therapies for KRAS-mutated pancreatic, colorectal, and lung cancers. The patented method offers operational simplicity and industrial viability, making this compound a strategic procurement priority for programs aiming to access this validated synthetic pathway.

Antiproliferative Screening in Breast Cancer Cell-Based Assays

4-Methyl-3-propylpyridin-2-amine has demonstrated confirmed antiproliferative activity against MCF-7 human breast adenocarcinoma cells in a 72-hour MTT assay [1]. This makes it a relevant compound for academic and industrial researchers conducting preliminary screens for novel anticancer agents. Its activity profile, which distinguishes it from its inactive regioisomer, supports its inclusion in focused libraries for hit identification and early-stage lead optimization in breast cancer drug discovery programs.

Development of Neuronal Nitric Oxide Synthase (nNOS) Inhibitor Scaffolds

Given the established role of 4-methyl-2-aminopyridine scaffolds in inhibiting human nNOS [1], 4-methyl-3-propylpyridin-2-amine serves as a promising starting point for the design of novel, selective nNOS inhibitors. Researchers in neuroscience and medicinal chemistry can leverage this compound as a core template for structure-activity relationship (SAR) studies, particularly through derivatization at the 3-propyl position, to optimize potency, isoform selectivity, and blood-brain barrier permeability for the treatment of neurodegenerative disorders.

Chemical Biology Tool for Investigating Pyridine Derivative Pharmacology

Due to its unique substitution pattern and confirmed biological activity in antiproliferative assays, 4-methyl-3-propylpyridin-2-amine is a valuable chemical probe for studying the biological effects of 2-aminopyridine derivatives. Its distinct physicochemical properties, including a calculated LogP of ~2.2 and TPSA of 38.91 Ų [1], allow it to be used in experiments designed to elucidate the relationship between molecular structure and cellular permeability, target engagement, or metabolic stability. This application is suited for academic and biotech research groups focused on fundamental pharmacology and chemical biology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methyl-3-propylpyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.